REACTION_CXSMILES
|
[H-].[CH:2]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:16]1([CH2:15][O:14][CH:2]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
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Name
|
|
Quantity
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130 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)O
|
Name
|
|
Quantity
|
650 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
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125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reached between 60° and 70° C
|
Type
|
CUSTOM
|
Details
|
was observed at about 100° C.
|
Type
|
CUSTOM
|
Details
|
resulted in a marked viscosity decrease
|
Type
|
CUSTOM
|
Details
|
If an efficient reflux condenser is not used
|
Type
|
TEMPERATURE
|
Details
|
some external cooling may
|
Type
|
TEMPERATURE
|
Details
|
The internal flask temperature increased to about 120° C. over ten minutes
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was heated at 120° to 125° C. for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 25° C
|
Type
|
CUSTOM
|
Details
|
The excess hydride was carefully destroyed by the addition of 100 mL of 95% ethanol under an argon atmosphere
|
Type
|
ADDITION
|
Details
|
The mixture was treated with 500 mL of aqueous saturated sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with three 400 mL portions of hexane
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with two 100 mL portions of water and two 100 mL portions of aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The product mixture was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 50° C.
|
Type
|
DISTILLATION
|
Details
|
The product was distilled at 144°-146° C./0.2 mm
|
Type
|
CUSTOM
|
Details
|
to give (180.7 g) 93.0% of the theoretical yield
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)COC1CCCCCCCCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |